

In-Depth Technical Guide: 6,7-Epidrospirenone (Drospirenone Impurity K)

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Compound of Interest

Compound Name: 6,7-Epidrospirenone

Cat. No.: B601941

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Introduction

6,7-Epidrospirenone, systematically known as 3-Oxo-6 β ,7 β ,15 α ,16 α -tetrahydro-3'H,3''H-dicyclopropa[6,7:15,16]-17 α -pregn-4-ene-21,17-carbolactone, is a known process-related impurity of Drospirenone, a synthetic progestin widely used in oral contraceptives and hormone replacement therapy.[1] As with any active pharmaceutical ingredient (API), the identification, quantification, and control of impurities are critical to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of **6,7-Epidrospirenone**, focusing on its chemical identity, analytical quantification, and the logical framework for its analysis. Due to its status as a pharmaceutical impurity, extensive data on its specific biological activity and signaling pathways are not readily available in public literature; the focus remains on its chemical and analytical characterization.

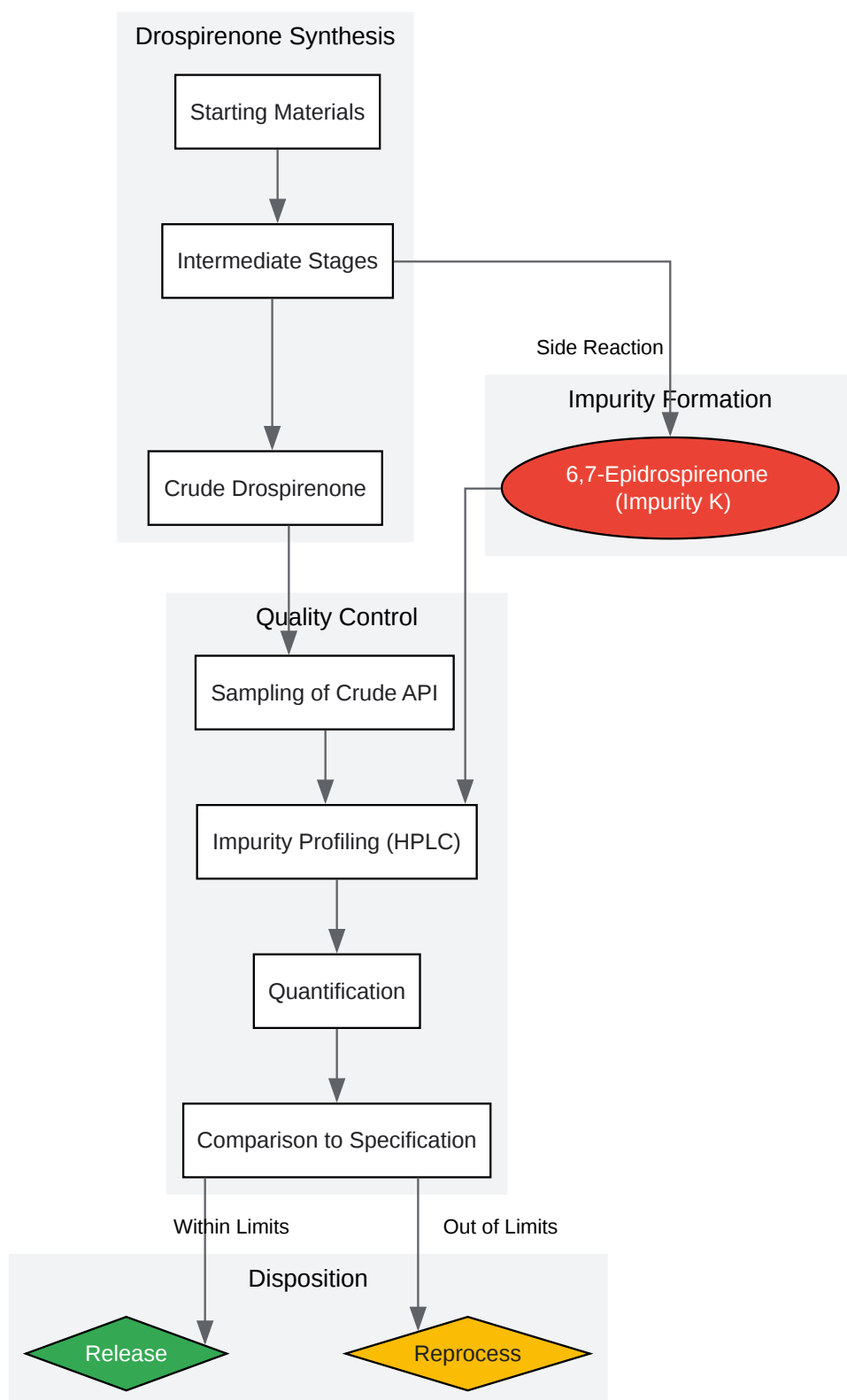
Chemical and Physical Data

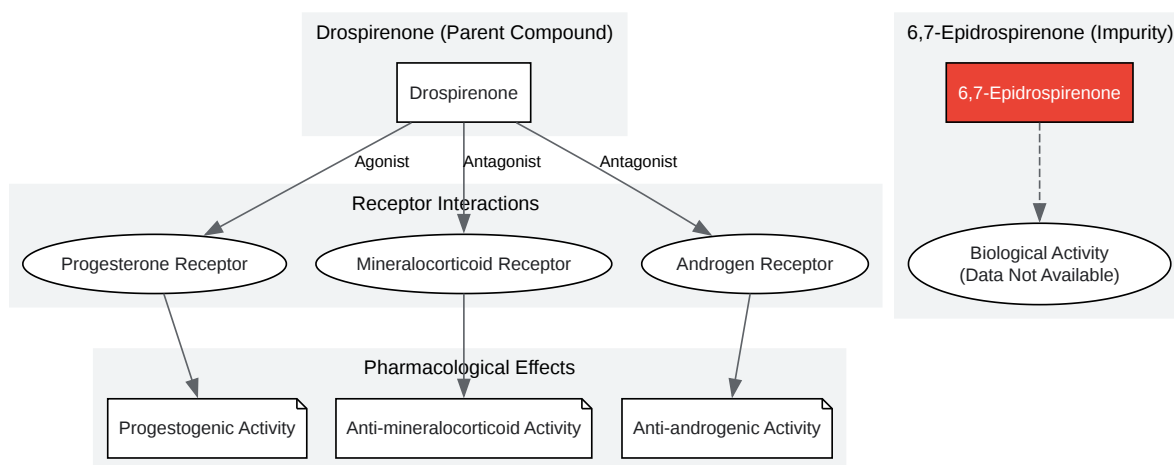
The unique chemical structure of **6,7-Epidrospirenone** is defined by several key identifiers. This information is crucial for its accurate identification in analytical studies.

Identifier	Value	Reference
IUPAC Name	3-Oxo-6 β ,7 β ,15 α ,16 α -tetrahydro-3'H,3''H-dicyclopropa[6,7:15,16]-17 α -pregn-4-ene-21,17-carbolactone	[1]
InChI Key	METQSPRSQINEEU-LPRBJKGUSA-N	[2]
CAS Number	889652-31-7	[3]
Molecular Formula	C24H30O3	[2]
Molecular Weight	366.49 g/mol	[3]
Synonyms	6 α ,7 α -Drospirenone, Drospirenone Impurity K	[1][4]

Formation and Synthesis Context

6,7-Epidrospirenone is recognized as a process-related impurity in the synthesis of Drospirenone. While the exact step of its formation is proprietary information of manufacturers, it is understood to be a byproduct of the complex multi-step synthesis of the Drospirenone molecule. The logical workflow for managing such impurities involves a robust process of identification, characterization, and the establishment of acceptable limits in the final API.





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